5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with the molecular formula C18H13IN2O4 It is characterized by the presence of an iodinated benzyl group and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 4-iodobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(4-iodobenzyl)oxy]benzaldehyde. This intermediate is then reacted with barbituric acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-{3-bromo-4-[(4-iodobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{3-bromo-4-[(4-iodobenzyl)oxy]benzylidene}-1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
Compared to similar compounds, 5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific iodinated benzyl group, which enhances its reactivity and potential for radiolabeling. This makes it particularly valuable in imaging studies and as a precursor for the synthesis of other iodinated compounds.
Properties
IUPAC Name |
5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O4/c19-13-5-1-12(2-6-13)10-25-14-7-3-11(4-8-14)9-15-16(22)20-18(24)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLDXSCVHVCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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